The compound is cataloged under several identifiers including the Chemical Abstracts Service Registry Number 2461-46-3 and has been referenced in multiple scientific databases such as PubChem and the European Chemicals Agency (ECHA). It is recognized for its applications in coatings, adhesives, and composite materials due to its robust mechanical properties and thermal stability .
The synthesis of Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- typically involves the reaction of 4,4'-dihydroxybiphenyl with epichlorohydrin. This reaction is facilitated by a base such as sodium hydroxide. The process can be summarized as follows:
The synthesis is typically carried out under controlled conditions to optimize yield and purity. Key parameters include:
The molecular formula for Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- is with a molecular weight of approximately 302.34 g/mol.
C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
, indicating its complex connectivity .Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- undergoes several notable chemical reactions:
These reactions typically require elevated temperatures to increase the rate of reaction and may involve solvents or catalysts depending on the specific conditions employed.
The primary mechanism of action for Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- involves crosslinking between polymer chains through its epoxide groups.
Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- finds diverse applications across several fields:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: